molecular formula C14H17F3 B14227396 (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene CAS No. 821799-73-9

(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene

Cat. No.: B14227396
CAS No.: 821799-73-9
M. Wt: 242.28 g/mol
InChI Key: UIWQSHGPQZYDQR-UHFFFAOYSA-N
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Description

(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a methyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene typically involves the introduction of the trifluoromethyl group and the methyl group onto a hept-2-en-2-yl backbone, followed by the attachment of the benzene ring. Common synthetic routes include:

    Grignard Reaction:

    Friedel-Crafts Alkylation: The alkylation of benzene with a trifluoromethylated hept-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hept-2-en-2-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of saturated trifluoromethylated heptane derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene involves its interaction with molecular targets through its trifluoromethyl and benzene groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
  • 6-Methyl-1,1,1-trifluoro-2,4-heptanedione

Uniqueness

(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is unique due to its specific combination of a trifluoromethyl group, a methyl group, and a benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

821799-73-9

Molecular Formula

C14H17F3

Molecular Weight

242.28 g/mol

IUPAC Name

(1,1,1-trifluoro-6-methylhept-2-en-2-yl)benzene

InChI

InChI=1S/C14H17F3/c1-11(2)7-6-10-13(14(15,16)17)12-8-4-3-5-9-12/h3-5,8-11H,6-7H2,1-2H3

InChI Key

UIWQSHGPQZYDQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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